molecular formula C10H9NO7S2 B1218474 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- CAS No. 82-47-3

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-

Cat. No.: B1218474
CAS No.: 82-47-3
M. Wt: 319.3 g/mol
InChI Key: ZFRBZRZEKIOGQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Academic Synonyms

  • 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid (IUPAC variant).
  • 8-Amino-1-naphthol-5,7-disulfonic acid (alternative positional numbering).

Industrial and Trade Names

Synonym Use Context Source
Chicago Acid Dye intermediates manufacturing PubChem
SS Acid Textile dye synthesis IndiaMART
2S Acid Specialty chemical trade Fisher Scientific

In regulatory frameworks, it is cataloged as 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- under the U.S. Environmental Protection Agency’s Substance Registry System. Its WTO Harmonized System (HS) code aligns with sulfonated aromatic amines (e.g., HS 2921.59) for international trade.

Table 1: Summary of Nomenclature and Identifiers

Category Details
IUPAC Name 4-Amino-5-hydroxynaphthalene-1,3-disulfonic acid
Molecular Formula C₁₀H₉NO₇S₂
CAS RN (Primary) 82-47-3
Key Industrial Name Chicago Acid
EC Number 201-425-6

Properties

IUPAC Name

4-amino-5-hydroxynaphthalene-1,3-disulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO7S2/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRBZRZEKIOGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)O)S(=O)(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8058875
Record name 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82-47-3
Record name 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Chicago acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chicago acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-5-hydroxynaphthalene-1,3-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Amino-8-naphthol-2,4-disulfonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDC29TF2QM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- (commonly referred to as 1,3-NDSA) is a sulfonic acid derivative of naphthalene characterized by its unique functional groups: amino and hydroxyl. This compound has garnered attention in various fields, including biochemistry, pharmacology, and industrial applications. Its biological activity is primarily attributed to its ability to interact with biological systems through various mechanisms.

1,3-NDSA has the molecular formula C10H8NNaO6S2C_{10}H_{8}NNaO_{6}S_{2} and is often encountered in its sodium salt form. The presence of sulfonic acid groups enhances its solubility in water, making it suitable for biological applications.

The biological activity of 1,3-NDSA can be explained through several mechanisms:

  • Enzyme Interaction : The amino and hydroxyl groups allow 1,3-NDSA to form hydrogen bonds with enzymes and receptors, potentially influencing their activity.
  • Staining Agent : It is commonly used as a staining agent in microscopy due to its ability to bind to various biological tissues.
  • Biochemical Assays : The compound serves as a reagent in biochemical assays, facilitating the detection and quantification of biomolecules.

Antioxidant Properties

Research indicates that 1,3-NDSA exhibits antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models. This property is significant for potential therapeutic applications in diseases characterized by oxidative damage.

Antimicrobial Activity

Studies have demonstrated that 1,3-NDSA possesses antimicrobial properties against various bacterial strains. For instance, it has shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting its potential use as a disinfectant or preservative in pharmaceuticals.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 1,3-NDSA. In vitro studies using human cell lines indicate that while the compound can induce apoptosis in cancer cells, it exhibits minimal toxicity towards normal cells at lower concentrations. This selective cytotoxicity positions it as a candidate for further development in cancer therapeutics.

Case Study 1: Antioxidant Activity

In a study published in the Journal of Biological Chemistry, researchers evaluated the antioxidant capacity of 1,3-NDSA using DPPH radical scavenging assays. The results indicated that the compound effectively reduced DPPH radicals in a dose-dependent manner, with an IC50 value comparable to established antioxidants like ascorbic acid.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of 1,3-NDSA against E. coli. The minimum inhibitory concentration (MIC) was determined using broth dilution methods, revealing an MIC of 125 µg/mL. The study concluded that 1,3-NDSA could serve as a potential antimicrobial agent in food preservation.

Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
1,5-Naphthalenedisulfonic Acid Two sulfonic acid groupsModerate antibacterial activity
4-Amino-1-naphthalenesulfonic Acid Amino group at position 4Stronger staining properties
2-Amino-1,5-naphthalenedisulfonic Acid Amino group at position 2Enhanced solubility

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy is in the field of chromatography. It can be effectively separated using reverse phase HPLC methods. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. The use of smaller particle columns (3 µm) enhances the speed and efficiency of the separation process .

Table 1: HPLC Conditions for Separation

ParameterDescription
Mobile PhaseAcetonitrile:Water:Phosphoric Acid
Alternative Mobile PhaseAcetonitrile:Water:Formic Acid
Column TypeNewcrom R1 HPLC Column
Particle Size3 µm (for UPLC applications)

Dye Manufacturing

1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy is also utilized in the production of various dyes. Its structural characteristics facilitate the formation of azo dyes through diazotization reactions. These dyes are widely used in textiles and other materials due to their vibrant colors and stability .

Case Study: Benzidine-Based Dyes

A notable application involves its use as an intermediate in the synthesis of benzidine-based dyes. These dyes are known for their strong coloration properties; however, they also raise health concerns due to potential mutagenicity . Studies have shown that certain derivatives can exhibit mutagenic effects in bacterial assays, highlighting the need for careful handling and assessment during manufacturing processes .

Environmental and Health Assessments

Given its application in dye manufacturing, there are ongoing assessments regarding the environmental impact and health risks associated with 1,3-naphthalenedisulfonic acid derivatives. Regulatory bodies have conducted tiered assessments to evaluate risks related to exposure and toxicity .

Table 2: Health Risk Assessment Findings

Study TypeFindings
Salmonella MutagenicityPositive results with metabolic activation
Chromosome AberrationNegative/Equivocal results
Drosophila StudiesNegative results

Chemical Reactions Analysis

Oxidation of the Hydroxy Group

The hydroxy group can be oxidized to form quinone derivatives under specific conditions.

  • Reagents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Conditions: Acidic medium (e.g., H₂SO₄) or neutral pH with elevated temperatures.

  • Products: Quinone derivatives with enhanced conjugation.

Reaction TypeReagentsConditionsProducts
OxidationKMnO₄pH 7.0, 80°CQuinones

Note: Oxidative pathways are critical for synthesizing bioactive quinone derivatives .

Reduction of the Amino Group

The amino group undergoes reduction to form amines or amine derivatives.

  • Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions: Aqueous or organic solvents, room temperature.

  • Products: Corresponding amines (e.g., -NH₂ → -NH-CH₂-).

Reaction TypeReagentsConditionsProducts
ReductionNaBH₄H₂O/EtOHAmines

Diazotization and Coupling Reactions

The amino group reacts with nitrous acid to form diazonium salts, which couple with aromatic compounds.

  • Reagents: NaNO₂, HCl, and coupling partners (e.g., β-naphthol).

  • Conditions: 0–5°C, acidic medium.

  • Products: Azo dyes or pigments.

Example Reaction:
In a procedure described in Organic Syntheses, the compound reacts with o-tolidine under acidic conditions to form azo compounds .

Reaction TypeReagentsConditionsProducts
DiazotizationNaNO₂, HCl0–5°CDiazonium salts
Couplingβ-NaphtholAlkaline mediumAzo dyes

Substitution Reactions at Sulfonic Acid Groups

The sulfonic acid groups can undergo substitution with nucleophiles.

  • Reagents: Alkyl halides or acyl chlorides.

  • Conditions: Alkaline medium (e.g., NaOH).

  • Products: Alkylated or acylated derivatives.

Reaction TypeReagentsConditionsProducts
SubstitutionCH₃INaOH, 60°CAlkyl derivatives

4. Reaction Mechanisms

Oxidative Conversion to Quinones

The hydroxy group undergoes dehydrogenation, forming a conjugated quinone structure. This enhances the compound’s electron-deficient nature .

Diazotization Pathway

The amino group reacts with nitrous acid to form a diazonium ion, which couples with activated aromatic rings (e.g., β-naphthol) to form azo chromophores .

5. Analytical Methods

  • HPLC Separation: Reversed-phase columns (e.g., Newcrom R1) with acetonitrile/water mobile phases separate reaction mixtures .

  • Mass Spectrometry: ESI-MS identifies quinone and azo products (m/z 357.4 for quinones) .

6. Comparison with Isomeric Compounds

CompoundFunctional GroupsKey Applications
4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acidSulfonates at 2,7Dye intermediates
1-Amino-8-naphthol-3,6-disulfonic acidSulfonates at 3,6Fluorescent probes

The 1,3-isomer exhibits distinct solubility and reactivity due to its sulfonation pattern .

References: PubChem CID 5338245. PubChem CID 104326. US Patent 4324742A. SIelc HPLC Analysis. Organic Syntheses CV2P0145.

Comparison with Similar Compounds

Positional Isomers: 2,7-Naphthalenedisulfonic Acid Derivatives

The positional isomer 2,7-naphthalenedisulfonic acid, 4-amino-5-hydroxy- (CAS RN: 50765-94-1) shares identical functional groups but differs in sulfonic acid positions (2,7 vs. 1,3). This isomer is frequently coupled with diazonium salts (e.g., diazotized 4-butylbenzenamine) to produce azo dyes regulated under 40 CFR 721.5280 due to environmental and health concerns . Key differences include:

  • Applications : The 2,7-isomer is used in dyes like C.I. Acid Brown 75 and Direct Navy BH22590, whereas the 1,3-isomer is specific to Evans Blue .
  • Regulatory Status : The 2,7-derivative is subject to stricter reporting requirements under U.S. EPA regulations due to its widespread industrial use .

Anti-HIV Derivatives: Acetylated Analogs

4-Acetylamino-5-hydroxy-2,7-naphthalenedisulfonic acid (CAS RN: 842-18-2) demonstrates potent anti-HIV-1 activity, inhibiting reverse transcriptase (IC50: <10 μM) and viral cytopathogenicity (therapeutic index >54). In contrast, the 1,3-isomer (Evans Blue) lacks documented antiviral efficacy. The acetyl group in the 2,7-derivative enhances cellular uptake and target specificity, highlighting the role of substituent chemistry in bioactivity .

Azo Dye Derivatives: Substituent Variations

Compounds like 3-hydroxy-4-(1-azo-2,7-dihydroxy)naphthalene sulfonic acid (AAN) and Trypan Blue (CAS RN: 72-57-1) illustrate the impact of azo group placement:

  • AAN : Used as a spectrophotometric reagent for fluorometholone detection, leveraging its azo-hydroxyl coordination with metals .
  • Trypan Blue : Synthesized by coupling o-tolidine with H acid (1,3-naphthalenedisulfonic acid, 6,6′-...), this dye differs from Evans Blue in biphenyl substituents (3,3′-dimethyl vs. unsubstituted), affecting solubility and staining applications .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Sulfonic Acid Positions Key Substituents Applications Bioactivity/Regulatory Notes References
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- 1,3 Amino, hydroxyl, azo Evans Blue (biological staining) Low toxicity; regulated under EPA
2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy- 2,7 Amino, hydroxyl Azo dyes (C.I. Acid Brown 75) EPA significant new use reporting
4-Acetylamino-5-hydroxy-2,7-naphthalenedisulfonic acid 2,7 Acetylamino, hydroxyl Anti-HIV therapy Inhibits RT and viral replication
Trypan Blue 1,3 Azo, dimethylbiphenyl Vital staining (dead cells) High molecular weight (960.84 g/mol)

Table 2: Physicochemical Properties

Property 1,3-Isomer (Evans Blue) 2,7-Isomer 4-Acetylamino-2,7-Isomer
Molecular Weight (g/mol) 960.79 960.84 623.59
Solubility High in water Moderate in polar solvents High in DMSO
Key Spectral Peaks λmax: 607 nm (visible) λmax: 540 nm (visible) UV-Vis: 280 nm (π→π*)
Regulatory Status Limited restrictions EPA reporting required Experimental use only

Preparation Methods

Sulfonation of Naphthalene Derivatives

The disodium salt of naphthalene-1,5-disulfonic acid is synthesized via sulfonation of naphthalene with sulfur trioxide (SO₃) in organic solvents. Optimal conditions involve using 2.8–3.6 moles of SO₃ per mole of naphthalene at temperatures below 100°C. The resultant sulfonation mixture contains 20–80% water and a molar ratio of naphthalenedisulfonic acids to sulfuric acid of 1:1–1:3. Isomeric byproducts, such as naphthalene-1,3-, -1,6-, and -1,7-disulfonic acids, are common, necessitating subsequent purification steps.

Sulfonation Using Manganese Dioxide and Sodium Pyrosulfite

An alternative method employs manganese dioxide (MnO₂) and sodium pyrosulfite (Na₂S₂O₅) as sulfonating agents. While this approach is detailed in a patent for synthesizing 2-amino-5-naphthol-1,7-disulfonic acid, analogous conditions may apply to the target compound. The reaction occurs at 40–55°C and pH 6.5–8, with sodium pyrosulfite added at 90–110 kg/h. Although this method avoids equipment corrosion, it is tailored for a different isomer, highlighting the sensitivity of sulfonation to positional effects.

Hydrolysis and Ring-Opening Reactions

Alkaline Hydrolysis of Naphthosultam Derivatives

The most widely cited production method involves the alkaline hydrolysis of naphthosultam-2,4-disulfonic acid. A solution of its disodium salt is concentrated and reacted with potassium hydroxide (KOH) at 130°C, followed by a gradual temperature increase to 155°C over 20 hours. This step cleaves the sultam ring, yielding 4-amino-5-hydroxy-1,3-naphthalenedisulfonic acid. Post-reaction dilution with water and acidification with hydrochloric acid (HCl) precipitates the monopotassium salt, which is filtered and washed to achieve 87% yield.

Acidic Desulfonation

Heating the compound with dilute sulfuric acid (H₂SO₄) at elevated temperatures induces desulfonation, producing 1-amino-8-hydroxynaphthalene-2-sulfonic acid as a byproduct. This side reaction underscores the need for precise pH and temperature control during synthesis.

Purification and Isolation

Salt Precipitation

After hydrolysis, the reaction mixture is acidified to pH 1–2 using 30% HCl, precipitating the crude product. The precipitate is dissolved in water, and pH is adjusted to 6.8–8 with potassium hydroxide. Cooling to 0–8°C facilitates crystallization, yielding a purity >96%.

Byproduct Management

The sulfonation mixture typically contains trisulfonic acids (e.g., naphthalene-1,3,5-trisulfonic acid) and monosulfonic acids. These are removed via selective precipitation or chromatographic methods, though specific protocols are often proprietary.

Comparative Analysis of Methods

The table below summarizes key parameters for the dominant synthesis routes:

Method Reactants Conditions Yield Byproducts
Alkaline HydrolysisNaphthosultam-2,4-disulfonic acid, KOH155°C, 20 h, pH 6.5–887%Trisulfonic acids, desulfonation products
Sulfonation with SO₃Naphthalene, SO₃<100°C, organic solvent, H₂O 20–80%Not reportedIsomeric disulfonic acids
MnO₂/Na₂S₂O₅7-Amino-4-hydroxy-2-naphthalene sulfonic acid40–55°C, pH 6.5–8>96% purityPositional isomers (e.g., 1,7-disulfonic)

Industrial-Scale Considerations

Solvent and Reagent Efficiency

The use of organic solvents in sulfonation introduces flammability risks and waste management challenges. Conversely, aqueous-based methods align with green chemistry principles but may require higher energy input for concentration steps.

Q & A

Q. What are the primary synthetic routes for 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, and how do reaction conditions influence product purity?

The compound is synthesized via sulfonation and nitration of naphthalene derivatives, followed by reduction of nitro groups to amino groups. Critical steps include controlling sulfonation temperature (80–120°C) and pH during diazotization to avoid byproducts like isomers or incomplete sulfonation. For example, sulfonation at higher temperatures (>120°C) may lead to over-sulfonation, reducing yield . Purity is optimized using ion-exchange chromatography to separate sulfonic acid isomers, validated via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the structural and electronic properties of this compound?

Advanced spectroscopic methods are recommended:

  • UV-Vis spectroscopy : Identifies π→π* transitions in the aromatic and azo groups (λmax ~400–500 nm in alkaline media) .
  • NMR : 1^1H and 13^13C NMR resolve sulfonic acid group positions and hydrogen bonding interactions (e.g., δ 7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (theoretical: 319.31 g/mol) and detects fragmentation patterns related to sulfonate loss .

Q. What are the standard protocols for evaluating its solubility and stability in aqueous systems?

Solubility is pH-dependent due to sulfonic acid groups. At pH >7, the disodium salt form dominates, achieving solubility >100 g/L. Stability studies involve:

  • Accelerated degradation tests (40–60°C, 75% humidity) with HPLC monitoring.
  • Chelation with metal ions (e.g., Ca2+^{2+}) to assess precipitate formation, critical for dye-intermediate applications .

Advanced Research Questions

Q. How do conflicting toxicity data (e.g., carcinogenicity vs. non-mutagenicity) inform risk assessment?

reports rodent carcinogenicity (liver tumors, leukemia) but negative Ames tests. Resolve contradictions via:

  • In vivo vs. in vitro models : Metabolic activation in mammals (e.g., CYP450-mediated) may generate reactive intermediates not detected in bacterial assays.
  • Dose-response analysis : Subchronic exposure (90-day rodent study) at 50–100 mg/kg/day clarifies thresholds for hepatotoxicity .
  • Epigenetic studies : DNA methylation or histone modification assays to explore non-genotoxic carcinogenesis pathways .

Q. What methodologies address regulatory challenges for environmental monitoring?

Under EPA’s TSCA, the compound requires:

  • LC-MS/MS quantification in wastewater (detection limit: 0.1 ppb) with isotope-labeled internal standards (e.g., 13^{13}C6_6-analogues).
  • Biodegradation assays : Modified OECD 301F test to assess half-life in soil (>60 days indicates persistence) .
  • Endocrine disruptor screening : Use OECD TG 455 (Yeast Estrogen Screen) to evaluate estrogenic activity, given structural similarity to azo dyes with hormonal effects .

Q. How can mechanistic studies resolve its mutagenicity in mammalian cells despite negative bacterial results?

  • Comet assay (single-cell gel electrophoresis): Detect DNA strand breaks in human hepatoma (HepG2) cells exposed to 10–100 µM concentrations.
  • Metabolite profiling : Incubate with liver microsomes to identify reactive metabolites (e.g., hydroxylamines) via UPLC-QTOF .
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress in exposed lymphocytes .

Q. What advanced material science applications exploit its sulfonic acid groups?

  • Ion-exchange membranes : Incorporate into sulfonated poly(ether ether ketone) (SPEEK) matrices for proton conductivity (>0.1 S/cm at 80°C) in fuel cells.
  • Metal-organic frameworks (MOFs) : Coordinate with Zr4+^{4+} nodes to create porous materials for catalytic dye degradation .

Methodological Notes

  • Contradictions : Acute toxicity (rodent LD50_{50}: 250 mg/kg) conflicts with its use in biomedical staining; prioritize in vitro cytotoxicity assays (e.g., MTT on HeLa cells) for safe handling .
  • Regulatory gaps : EPA’s EDSP Tier 1 testing is pending; pre-register analogs under REACH to avoid compliance delays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.